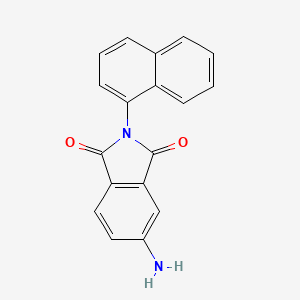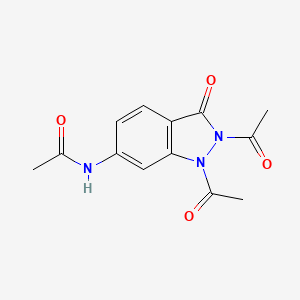
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydrazine hydrate as the hydrazine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with biological macromolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dichloro-2-methylquinoline: Lacks the hydrazine group, making it less reactive.
4-Hydrazinoquinoline: Does not have the chlorine substituents, affecting its chemical properties.
2-Methylquinoline: A simpler structure without the chlorine and hydrazine groups.
Uniqueness
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to the presence of both chlorine and hydrazine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
1169957-67-8 |
|---|---|
Formule moléculaire |
C10H10Cl3N3 |
Poids moléculaire |
278.6 g/mol |
Nom IUPAC |
(6,8-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-2-9(15-13)7-3-6(11)4-8(12)10(7)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
Clé InChI |
XQEXIZXPWPAGPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)



![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)


![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)



![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
